5-Chloro-2-(trifluoromethyl)pyridine
Overview
Description
5-Chloro-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can exhibit unique physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the protection of crops from pests . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
It is known that trifluoromethylpyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods are chosen based on the desired target compound and the specific requirements of the synthesis process.
Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical processes that ensure high yield and purity. The direct fluorination method and the building-block method are commonly employed, depending on the identity of the desired target compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of several crop-protection products and shares similar structural features with 5-Chloro-2-(trifluoromethyl)pyridine.
Uniqueness: this compound is unique due to its specific combination of a chlorine atom and a trifluoromethyl group attached to a pyridine ring. This combination imparts distinctive physical and chemical properties, making it valuable in various applications, including the development of pharmaceuticals, agrochemicals, and industrial chemicals .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUFUZIAZUPVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543147 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-94-0 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 349-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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